4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
Description
4-{[1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a heterocyclic compound featuring a pyrazole core substituted with a 2-chlorobenzoyl group at the N1 position, methyl groups at C3 and C5, and a sulfonylmorpholine moiety at C2. The molecular formula is inferred as C₁₇H₁₈ClN₃O₄S (molecular weight ~396.86 g/mol), based on structural analogs in the literature . Its synthesis likely involves sulfonation of the pyrazole ring followed by coupling with morpholine.
Properties
IUPAC Name |
(2-chlorophenyl)-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-11-15(25(22,23)19-7-9-24-10-8-19)12(2)20(18-11)16(21)13-5-3-4-6-14(13)17/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVBPIZWMHEDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2Cl)C)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a compound of interest due to its potential biological activities. The structure incorporates a morpholine ring, which is known for its diverse pharmacological properties, along with a pyrazole moiety that has been associated with various therapeutic effects, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C14H15ClN2O3S
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its structural components:
- Morpholine Ring : Exhibits a range of biological activities including antimicrobial and antitumor effects.
- Pyrazole Moiety : Known for its ability to inhibit enzymes and modulate various signaling pathways.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of sulfonamide derivatives. The sulfonyl group in this compound may enhance its ability to inhibit bacterial growth by interfering with bacterial enzyme functions. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections. Preliminary results indicate that derivatives containing the sulfonyl group can effectively inhibit these enzymes, suggesting potential uses in treating related disorders .
Study 1: Antimicrobial Efficacy
A study conducted by Wani et al. (2017) assessed the antimicrobial efficacy of similar pyrazole derivatives. The results demonstrated that these compounds exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the pyrazole structure could enhance biological effectiveness .
Study 2: Enzyme Inhibition Profile
In another investigation, the inhibition profile of this compound was compared to other known inhibitors. The results showed that this compound had a competitive inhibition mechanism against AChE, with an IC50 value suggesting significant potency .
Comparative Analysis of Biological Activities
| Compound Name | Antibacterial Activity | AChE Inhibition | Urease Inhibition |
|---|---|---|---|
| This compound | Moderate | Strong | Moderate |
| Similar Pyrazole Derivative | High | Moderate | Low |
| Sulfonamide Compound | High | Strong | High |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences in Substituents and Properties
Sulfonyl Group vs. Carbonyl/Furoyl Linkers: The target compound’s sulfonylmorpholine group enhances polarity and hydrogen-bonding capacity (5 H-bond acceptors inferred), compared to the furoyl-morpholine in , which has fewer H-bond acceptors .
Aromatic Substitution Patterns :
- The 2-chlorobenzoyl group in the target compound may confer distinct electronic effects compared to the 4-fluorophenyl or 2,4-dichlorobenzyl groups in analogs . Chlorine’s electronegativity and position influence binding affinity in receptor interactions.
Heterocyclic Diversity: Piperidine derivatives () replace morpholine with a piperidine-carbonitrile group, increasing hydrophobicity (logP 3.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
